molecular formula C13H16N2O3 B1399256 4-(4-Acetylpiperazin-2-yl)benzoic acid CAS No. 1316221-78-9

4-(4-Acetylpiperazin-2-yl)benzoic acid

Cat. No.: B1399256
CAS No.: 1316221-78-9
M. Wt: 248.28 g/mol
InChI Key: NSWMKBLZTBHUCS-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazin-2-yl)benzoic acid, with the molecular formula C13H16N2O3, is a chemical compound functioning as a versatile building block in medicinal chemistry and drug discovery research . Its structure incorporates both a benzoic acid moiety and an acetylpiperazine group, making it a valuable intermediate for the synthesis of more complex molecules with potential pharmacological activity. Piperazine derivatives are prominent in pharmaceutical research due to their diverse biological activities. For instance, structurally related N-phenyl piperazine compounds have demonstrated significant potential as alpha-amylase inhibitors, which is a key target for managing type 2 diabetes, and also exhibit anti-inflammatory properties in preliminary in vitro studies . Furthermore, other compounds featuring the acetylpiperazine functional group have been identified in phenotypic screens and selected for clinical development as antimalarial agents with novel mechanisms of action, highlighting the strategic importance of this chemotype in addressing drug resistance . The piperazine core is also a key structural element in approved drugs and clinical candidates targeting a range of conditions, such as casopitant, a neurokinin-1 (NK1) receptor antagonist investigated for the prevention of nausea and vomiting . Researchers can utilize this compound as a synthetic intermediate to develop new compounds for probing biological pathways or as a starting point for creating potential therapeutics. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-acetylpiperazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-7-6-14-12(8-15)10-2-4-11(5-3-10)13(17)18/h2-5,12,14H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWMKBLZTBHUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Acetylpiperazin-2-yl)benzoic acid typically involves the reaction of piperazine derivatives with benzoic acid derivatives under specific conditionsIndustrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

4-(4-Acetylpiperazin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Acetylpiperazin-2-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetylpiperazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with acetylcholinesterase and other key enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of 4-(4-Acetylpiperazin-2-yl)benzoic acid, highlighting substituent variations and their implications:

Compound Name Substituents on Piperazine Molecular Formula Key Features Reference
This compound Acetyl (C(O)CH3) C14H17N3O3 Acetyl enhances lipophilicity; potential for H-bonding via carbonyl group -
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Methyl (CH3) C13H18N2O2 Methyl reduces steric hindrance; improves metabolic stability
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid Boc (C(O)OC(CH3)3) C11H20N2O4 Boc group protects amines; increases molecular weight and hydrophobicity
2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic acid o-Tolyl, nitro (NO2) C19H21N3O4 Nitro group introduces electron-withdrawing effects; tolyl adds steric bulk
(S)-2-(4-((Benzyloxy)carbonyl)piperazin-2-yl)acetic acid Benzyloxycarbonyl (Cbz) C14H17N3O4 Cbz group facilitates peptide coupling; chiral center influences activity

Key Observations:

  • Lipophilicity: The acetyl group in the target compound (logP ~1.5 estimated) offers moderate lipophilicity compared to the highly hydrophobic Boc group (logP ~2.8) and the polar nitro-containing analog (logP ~1.2) .
  • Synthetic Flexibility: Acetylated piperazines are typically synthesized via acylation reactions, as seen in analogs like the Boc-protected derivative, which involves TFA-mediated deprotection .
  • Biological Relevance: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced binding to enzymes like BChE, suggesting the acetyl group in the target compound may modulate similar interactions .

Biological Activity

4-(4-Acetylpiperazin-2-yl)benzoic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

The chemical structure of this compound includes a piperazine ring substituted with an acetyl group and a benzoic acid moiety. Its molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of piperazine compounds, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including resistant strains like Acinetobacter baumannii and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundA. baumannii< 50 µg/mL
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleS. aureus0.78 µg/mL
Other piperazine derivativesVarious Gram-positive/negative bacteriaVaries (specific data not provided)

This table summarizes the findings from various studies indicating that the compound can inhibit the growth of certain pathogens at low concentrations.

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within microbial cells. The presence of the piperazine ring may enhance binding affinity to target sites, leading to inhibition of essential processes such as cell wall synthesis or protein translation.

Study on Antimicrobial Efficacy

In a study published in Scientific Reports, researchers synthesized a series of piperazine derivatives and tested their efficacy against A. baumannii. Among these, this compound showed significant inhibitory effects with an MIC value lower than 50 µg/mL. The study concluded that modifications to the piperazine structure could enhance antimicrobial activity while reducing toxicity to mammalian cells .

In Vivo Toxicity Assessment

Another critical aspect evaluated was the toxicity profile of this compound. In vivo studies demonstrated that doses up to 100 mg/kg did not result in significant organ damage or physiological changes in mouse models, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Acetylpiperazin-2-yl)benzoic acid, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves coupling reactions between benzoic acid derivatives and acetylpiperazine intermediates. For example, amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions is common. Reaction optimization should focus on controlling temperature (e.g., 0–25°C) and monitoring progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Purity can be improved using column chromatography with gradients of polar/non-polar solvents .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. Infrared (IR) spectroscopy identifies functional groups like the acetyl moiety (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Refer to safety data sheets (SDS) for hazard classification. Use personal protective equipment (PPE), including gloves and goggles, due to acute toxicity risks. Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Answer : Discrepancies may arise from impurities, assay conditions, or structural variations. Validate compound purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., pH, temperature). Compare results with structurally defined analogs (e.g., 4-(4-Methylpiperazinomethyl)benzoic acid, CAS 106261-48-7) to isolate structure-activity relationships (SAR) .

Q. What experimental strategies enhance the compound’s solubility and stability for pharmacological studies?

  • Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Stability can be assessed via accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C). Use lyophilization for long-term storage. Solubility enhancers like cyclodextrins or co-solvents (DMSO ≤1%) may be employed .

Q. How does this compound interact with kinase targets, and what methods validate its inhibitory activity?

  • Answer : The acetylpiperazine moiety likely binds to kinase ATP pockets. Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd). Validate inhibitory potency in cell-based assays (e.g., IC50 determination in cancer cell lines) and compare with control inhibitors .

Q. What advanced techniques are used to analyze its metabolic stability and in vivo pharmacokinetics?

  • Answer : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t½). For pharmacokinetics, use LC-MS/MS to quantify plasma concentrations over time in animal models. Assess metabolite profiles via high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Acetylpiperazin-2-yl)benzoic acid
Reactant of Route 2
4-(4-Acetylpiperazin-2-yl)benzoic acid

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